

3-Hydroxy-5-(methoxycarbonyl)benzoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Propylbenzoic acid*

Cat. No.: B2530097

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a versatile trifunctional aromatic compound with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule as a building block for novel therapeutic agents and functional materials.

Introduction

3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a unique aromatic compound featuring a hydroxyl group, a carboxylic acid, and a methyl ester on a central benzene ring. This distinct substitution pattern offers a rich platform for diverse chemical modifications, enabling the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective reactions, making it a highly valuable scaffold in the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents. Notably, derivatives of hydroxybenzoic acid have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in the regulation of gene expression and the development of cancer.^[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid is crucial for its effective application in synthetic chemistry. The following tables summarize key quantitative data for the title compound. While experimentally determined spectroscopic data is limited, predicted values based on structurally related compounds are provided for reference.

Table 1: Physicochemical Properties[2]

Property	Value
CAS Number	167630-15-1
Molecular Formula	C ₉ H ₈ O ₅
Molecular Weight	196.16 g/mol
Melting Point	238 °C
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, DMSO, and hot water
Purity	Typically ≥95%[3]

Table 2: Predicted Spectroscopic Data[2]

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
^1H NMR	10.0 - 13.0	br s (1H, COOH)
7.8 - 8.0	s (1H, Ar-H)	
7.4 - 7.6	s (1H, Ar-H)	
7.1 - 7.3	s (1H, Ar-H)	
3.9	s (3H, OCH_3)	
^{13}C NMR	~170	C=O (acid)
~166	C=O (ester)	
~158	C-OH	
~133	C-COOH	
~131	C-COOCH ₃	
~123	Ar-CH	
~120	Ar-CH	
~115	Ar-CH	
~52	OCH_3	

Note: The predicted spectroscopic data is based on the analysis of structurally related compounds such as 3-hydroxybenzoic acid and various benzoic acid derivatives.[\[2\]](#)

Synthesis and Experimental Protocols

The synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid is typically achieved through a two-step process starting from 5-hydroxyisophthalic acid. The general strategy involves the initial esterification of both carboxylic acid groups, followed by a selective monohydrolysis of one of the methyl esters.

Experimental Protocol: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Step 1: Synthesis of Dimethyl 5-hydroxyisophthalate

This procedure details the Fischer esterification of 5-hydroxyisophthalic acid.

- Materials:

- 5-Hydroxyisophthalic acid
- Methanol (reagent grade)
- p-Toluenesulfonic acid monohydrate (catalyst)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Ethyl acetate

- Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

- Procedure:

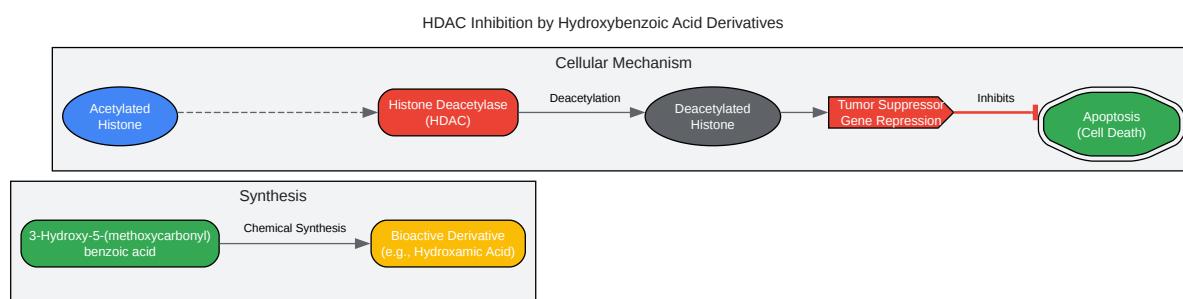
- To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-hydroxyisophthalic acid.
- Add a large excess of methanol to the flask, sufficient to dissolve the starting material upon heating.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5-10 mol% relative to the 5-hydroxyisophthalic acid).
- Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-hydroxyisophthalate. A typical yield for this type of reaction is in the range of 90-95%.

Step 2: Selective Monohydrolysis to 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

This procedure describes the selective hydrolysis of one ester group of dimethyl 5-hydroxyisophthalate.

- Materials:

- Dimethyl 5-hydroxyisophthalate
- Sodium hydroxide (or other suitable base)
- Methanol

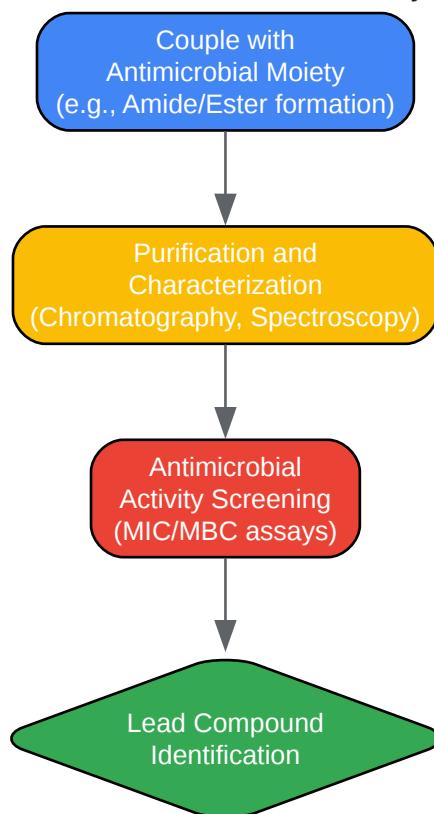

- Water
- Hydrochloric acid (to acidify)
- Ethyl acetate
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Ice bath
- Procedure:
 - Dissolve dimethyl 5-hydroxyisophthalate in methanol in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add one equivalent of a dilute aqueous solution of sodium hydroxide with stirring.
 - Monitor the reaction progress by TLC to ensure selective monohydrolysis without proceeding to the diacid.
 - Once the reaction is complete, neutralize the mixture with hydrochloric acid to a slightly acidic pH.
 - The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
 - Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
 - Filter and concentrate the organic layer under reduced pressure to obtain 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. The purity of the final product is typically around 95%.^[3] The synthesis of similar hybrid derivatives of 3-hydroxybenzoic acid has been reported with yields in the range of 70-80%.^[4]

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid makes it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.^[1] Dysregulation of HDAC activity is associated with the development of various cancers, making HDAC inhibitors a promising class of anticancer therapeutics.^[1] The hydroxybenzoic acid core is a known pharmacophore for HDAC inhibition. By incorporating this scaffold into more complex molecules, novel and potent HDAC inhibitors can be developed.


[Click to download full resolution via product page](#)

Caption: HDAC Inhibition by Hydroxybenzoic Acid Derivatives.

Antimicrobial Agents

The hydroxybenzoic acid scaffold is also known to exhibit antimicrobial properties.^[1] By chemically modifying 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, for instance, by forming amide or ester linkages with other known antimicrobial moieties, novel hybrid molecules with potentially enhanced or broader-spectrum antimicrobial activity can be synthesized. The lipophilicity of these derivatives can be fine-tuned to improve their penetration of bacterial cell membranes.^[1]

Workflow for Novel Antimicrobial Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for Novel Antimicrobial Synthesis.

Conclusion

3-Hydroxy-5-(methoxycarbonyl)benzoic acid represents a highly promising and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its unique arrangement of functional groups provides a gateway to a wide array of chemical transformations, enabling the development of new drug candidates, particularly in the areas of

oncology and infectious diseases. This technical guide serves as a foundational resource for researchers looking to explore the full potential of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9 | FD22105 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Hydroxy-5-(methoxycarbonyl)benzoic acid | 167630-15-1 | Benchchem [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [3-Hydroxy-5-(methoxycarbonyl)benzoic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2530097#3-hydroxy-5-methoxycarbonyl-benzoic-acid-as-a-versatile-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com